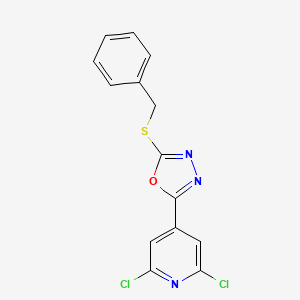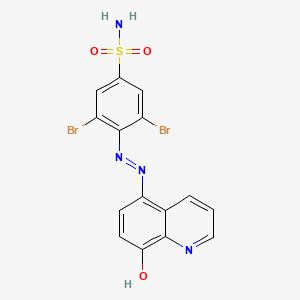
3,5-Dibromo-4-((8-hydroxy-5-quinolinyl)diazenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide is a complex organic compound with the molecular formula C15H10Br2N4O3S. It is characterized by the presence of bromine atoms, a quinoline moiety, and a sulfonamide group.
准备方法
The synthesis of 3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Bromination: The quinoline derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Hydrazone formation: The brominated quinoline is reacted with hydrazine to form the hydrazone derivative.
Sulfonamide formation: Finally, the hydrazone derivative is reacted with a sulfonyl chloride to form the desired sulfonamide compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form hydrazone derivatives.
科学研究应用
3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and DNA.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Analytical Chemistry: The compound serves as a reagent in various analytical techniques, including chromatography and spectroscopy, for the detection and quantification of specific analytes.
作用机制
The mechanism of action of 3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and DNA. The quinoline moiety can intercalate into DNA, disrupting its structure and function, which is crucial for its antimicrobial and anticancer activities. Additionally, the sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the inhibition of key metabolic pathways .
相似化合物的比较
Similar compounds to 3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide include:
3,5-dibromo-4-hydroxybenzenesulfonamide: This compound lacks the quinoline moiety and has different chemical and biological properties.
4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide:
3,5-dibromo-4-[2-(2-oxoindolin-3-ylidene)hydrazinyl]benzenesulfonamide: This compound contains an indoline moiety instead of a quinoline moiety, leading to different electronic and steric properties.
The uniqueness of 3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide lies in its combination of bromine atoms, quinoline moiety, and sulfonamide group, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
39150-44-2 |
|---|---|
分子式 |
C15H10Br2N4O3S |
分子量 |
486.1 g/mol |
IUPAC 名称 |
3,5-dibromo-4-[(8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H10Br2N4O3S/c16-10-6-8(25(18,23)24)7-11(17)15(10)21-20-12-3-4-13(22)14-9(12)2-1-5-19-14/h1-7,22H,(H2,18,23,24) |
InChI 键 |
LYDXIMLSHYTFLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=C(C=C(C=C3Br)S(=O)(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


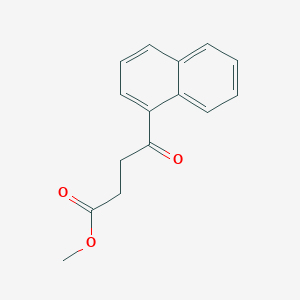
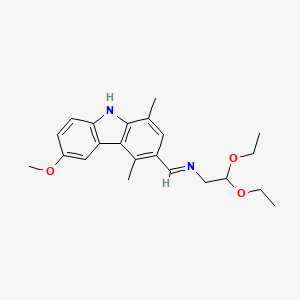
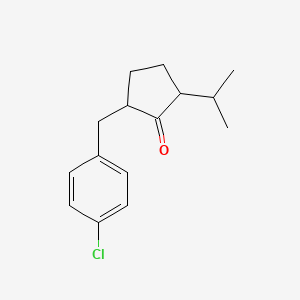
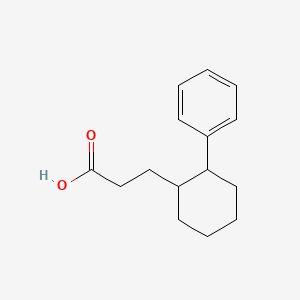
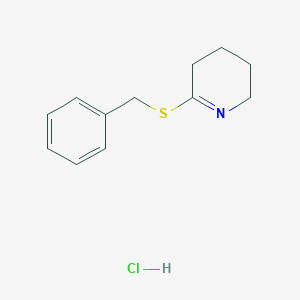
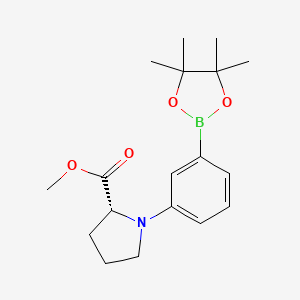

![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)




![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
